7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This is typically achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the morpholinyl group: This is usually done through nucleophilic substitution or addition reactions involving morpholine and suitable electrophiles.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Industry
In the industrial sector, it is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It can interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL SULFANYL ACETIC ACID
- 2-[[[3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-PYRIDIN-2-YL]METHYL]SULFANYL]-1H-BENZIMIDAZOLE
Uniqueness
The presence of the fluorophenyl and morpholinyl groups in 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it more versatile in its applications compared to similar compounds.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4S/c1-23-17-16(18(28)24(2)20(23)29)26(11-13-5-3-4-6-14(13)21)19(22-17)31-12-15(27)25-7-9-30-10-8-25/h3-6H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVOMBZAQWPZRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N3CCOCC3)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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